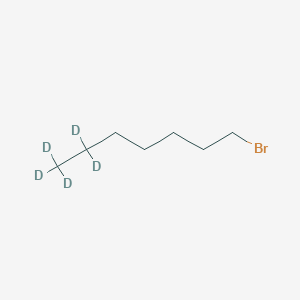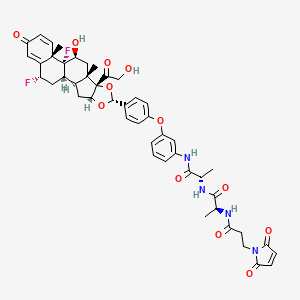
A2AR-antagonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A2AR-antagonist-1 is a potent and selective antagonist of the adenosine A2A receptor. This compound has shown significant potential in various therapeutic areas, particularly in cancer immunotherapy and neurodegenerative diseases. The adenosine A2A receptor is a G protein-coupled receptor that plays a crucial role in regulating immune responses and neurotransmission. By inhibiting this receptor, this compound can modulate immune functions and enhance anti-tumor immunity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A2AR-antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,2,4-triazole derivatives, which are known for their potent binding affinity and antagonistic activity towards adenosine receptors . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
A2AR-antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with varying degrees of antagonistic activity .
Applications De Recherche Scientifique
A2AR-antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of adenosine receptor antagonists.
Biology: Employed in research to understand the role of adenosine receptors in immune regulation and neurotransmission.
Medicine: Investigated for its potential in treating cancer, Parkinson’s disease, and other neurodegenerative disorders by modulating immune responses and enhancing anti-tumor immunity .
Mécanisme D'action
A2AR-antagonist-1 exerts its effects by binding to the adenosine A2A receptor and blocking its activation. This prevents the receptor from mediating its immunosuppressive functions, thereby enhancing the activity of immune cells such as T cells and natural killer cells. The compound inhibits the accumulation of cyclic AMP (cAMP), a key signaling molecule, and blocks the downstream immunosuppressive transcription pathways . This mechanism is particularly important in the tumor microenvironment, where high levels of adenosine can suppress anti-tumor immune responses .
Comparaison Avec Des Composés Similaires
A2AR-antagonist-1 is unique in its high potency and selectivity for the adenosine A2A receptor. Similar compounds include:
Istradefylline: An FDA-approved A2A receptor antagonist used in combination with levodopa for the treatment of Parkinson’s disease.
Regadenoson: A selective A2A receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.
Dual A1/A2A receptor antagonists: Compounds like C8 and C9, which target both A1 and A2A receptors, providing broader therapeutic effects.
This compound stands out due to its specific targeting of the A2A receptor, making it a promising candidate for cancer immunotherapy and other applications where selective inhibition of this receptor is desired .
Propriétés
Formule moléculaire |
C27H25N5O2 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
3-[2-amino-6-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methyl]-2-oxopyridin-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile |
InChI |
InChI=1S/C27H25N5O2/c1-17-20(15-28)7-5-9-22(17)24-14-23(30-26(29)31-24)19-10-11-32(25(33)13-19)16-18-6-4-8-21(12-18)27(2,3)34/h4-14,34H,16H2,1-3H3,(H2,29,30,31) |
Clé InChI |
WSQIOHJTYPJGNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C2=NC(=NC(=C2)C3=CC(=O)N(C=C3)CC4=CC(=CC=C4)C(C)(C)O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)






pyrimidine-2,4-dione](/img/structure/B12398814.png)





![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
